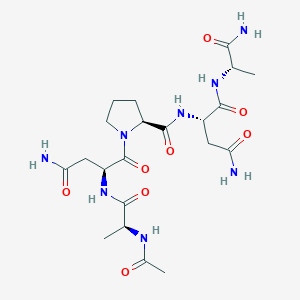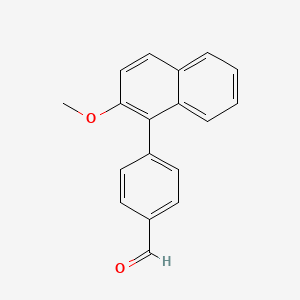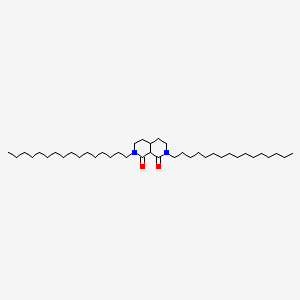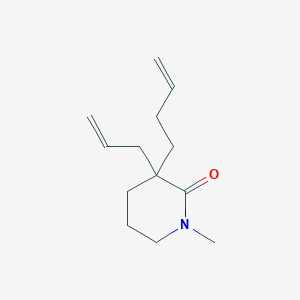![molecular formula C52H44N2O6 B14192362 4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine CAS No. 850380-12-0](/img/structure/B14192362.png)
4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with benzyloxy groups, making it a versatile ligand in coordination chemistry and a subject of interest in materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, where two pyridine rings are joined.
Introduction of benzyloxy groups: The bipyridine core is then functionalized with benzyloxy groups through etherification reactions. This step often involves the use of benzyl alcohol and a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine core acts as a chelating agent, stabilizing the metal complex and facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups instead of benzyloxy groups.
4,4’-Bis(2-benzoxazolyl)stilbene: Another bipyridine derivative with different substituents.
1,3-Bis(4’-carboxylatophenoxy)benzene: A compound with a similar aromatic structure but different functional groups.
Uniqueness
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions.
Eigenschaften
CAS-Nummer |
850380-12-0 |
|---|---|
Molekularformel |
C52H44N2O6 |
Molekulargewicht |
792.9 g/mol |
IUPAC-Name |
4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]-2-[4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C52H44N2O6/c1-5-13-39(14-6-1)33-57-47-25-43(26-48(29-47)58-34-40-15-7-2-8-16-40)37-55-45-21-23-53-51(31-45)52-32-46(22-24-54-52)56-38-44-27-49(59-35-41-17-9-3-10-18-41)30-50(28-44)60-36-42-19-11-4-12-20-42/h1-32H,33-38H2 |
InChI-Schlüssel |
OHVSBPVHMXZMBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=NC=C3)C4=NC=CC(=C4)OCC5=CC(=CC(=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)

![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)

![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
